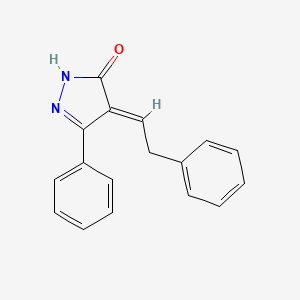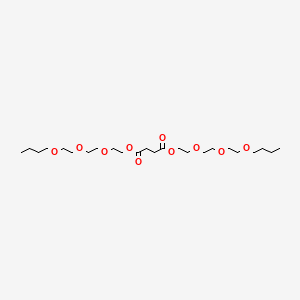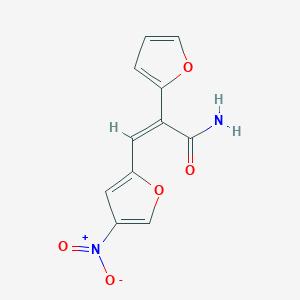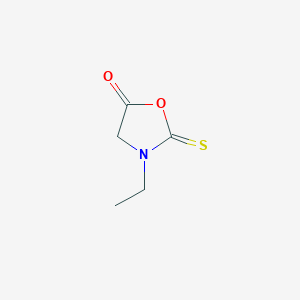
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenylethylidene groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
科学的研究の応用
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of 3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: Lacks the phenylethylidene group, making it less complex.
4-(2-Phenylethylidene)-1H-pyrazol-5(4H)-one: Lacks the phenyl group at the 3-position.
3,5-Diphenyl-1H-pyrazole: Contains two phenyl groups but lacks the ethylidene linkage.
Uniqueness
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one is unique due to the presence of both phenyl and phenylethylidene groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
(4E)-3-phenyl-4-(2-phenylethylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H14N2O/c20-17-15(12-11-13-7-3-1-4-8-13)16(18-19-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20)/b15-12+ |
InChIキー |
VLZZIGYYTYXSGV-NTCAYCPXSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C=C/2\C(=NNC2=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC=C2C(=NNC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)

![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)

![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)

